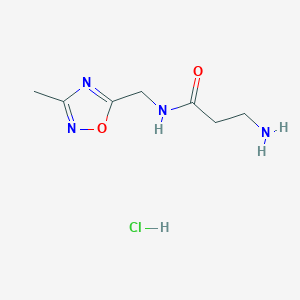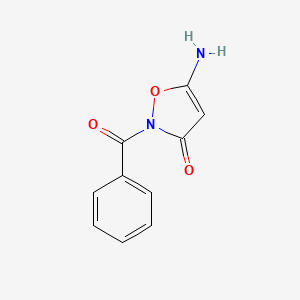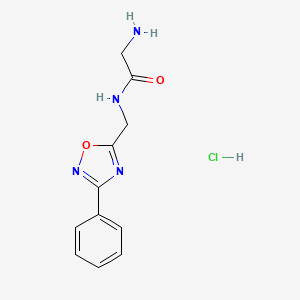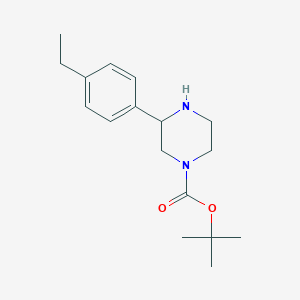![molecular formula C20H25Cl2N3 B1377901 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride CAS No. 1384724-10-0](/img/structure/B1377901.png)
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride
概要
説明
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C20H23N3·2HCl and a molecular weight of 378.34 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and biological research.
準備方法
The synthesis of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(pyrrolidin-1-ylmethyl)benzylamine with benzonitrile under specific reaction conditions . The reaction typically requires the use of a base such as potassium carbonate and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form .
化学反応の分析
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel biologically active compounds, particularly in the design of selective androgen receptor modulators (SARMs).
Biological Research: The compound is studied for its potential antitumor activity against various cancer cell lines.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound binds to androgen receptors, modulating their activity and influencing the expression of target genes. This interaction leads to various biological effects, including the inhibition of cancer cell proliferation .
類似化合物との比較
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-ylmethyl)benzonitrile: This compound shares a similar structure but lacks the additional benzylamino group, resulting in different biological activities.
N-(4-Cyanophenyl)pyrrolidine: Another structurally related compound, which also exhibits distinct pharmacological properties.
The unique structure of this compound, particularly the presence of both pyrrolidinyl and benzylamino groups, contributes to its specific biological activities and makes it a valuable compound in scientific research .
特性
IUPAC Name |
4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.2ClH/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23;;/h3-10,22H,1-2,11-12,14-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVESRNJOODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)
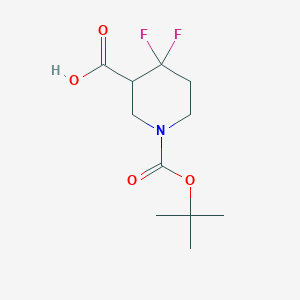
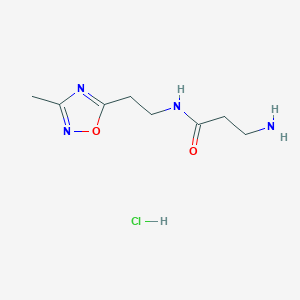
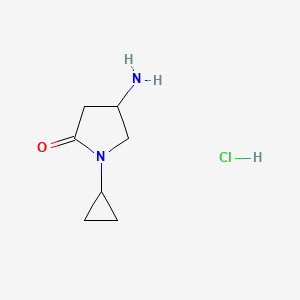
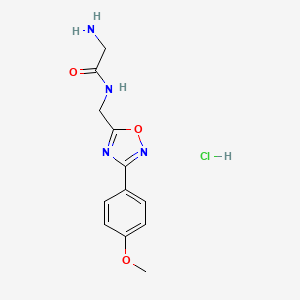
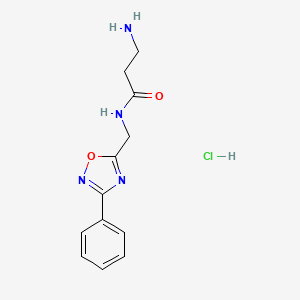
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)
